7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The starting material 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one was synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyrazine derivatives, which share structural similarities with the compound, have been studied for their fluorescence properties
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazolo[5,4-d]thiazoles, a related class of compounds, have been found to possess a strong conjugation system, excellent visible light absorption capacity, and high chemical stability . These properties suggest that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazolo[5,4-d]thiazoles have been used in the synthesis of semiconductors for plastic electronics , suggesting that they might interact with electron transport pathways
Result of Action
A thiazolo[5,4-d]thiazole functionalized covalent triazine framework has shown superior photocatalytic activity for hydrogen production and dye degradation . This suggests that the compound might have similar effects.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The high oxidative stability of thiazolo[5,4-d]thiazoles suggests that the compound might be stable under various environmental conditions.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-4-3-5-14(10-12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)15-6-8-16(21)9-7-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHVSFDFPFFFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.